molecular formula C11H16N2O2S B1444896 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- CAS No. 1178458-60-0

1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-

Cat. No. B1444896
CAS RN: 1178458-60-0
M. Wt: 240.32 g/mol
InChI Key: SPLPUDQMCNCYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- (also known as 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- or 1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]- (IMES)) is an organic compound with the chemical formula C10H14N2O2S. It is a colorless, odorless and crystalline solid, soluble in water and ethanol. IMES is a member of the indole family of compounds and is used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

IMES has been used in a variety of scientific research applications, such as the synthesis of drugs, pharmaceuticals, and other organic compounds. It has been used as a model compound to study the mechanism of drug action, as well as to study the biochemical and physiological effects of drugs. IMES has also been used to study the structure-activity relationships of drugs and their metabolites.

Mechanism of Action

IMES is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. By blocking the activity of these enzymes, it prevents the metabolism of drugs and thus prolongs their action. In addition, IMES has been found to interact with other proteins and receptors, such as the dopamine receptor, which may explain its effects on drug action.
Biochemical and Physiological Effects
IMES has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs. In addition, IMES has been found to interact with other proteins and receptors, such as the dopamine receptor, which may explain its effects on drug action. Finally, IMES has been found to have anti-inflammatory and analgesic effects, as well as to have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The use of IMES in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. In addition, IMES is a relatively stable compound, meaning that it does not degrade quickly in solution. However, there are also some limitations to the use of IMES in laboratory experiments. For example, IMES is a relatively weak inhibitor of cytochrome P450 enzymes, meaning that it may not be effective in inhibiting the metabolism of some drugs.

Future Directions

The use of IMES in scientific research is likely to continue to expand. Future research may focus on the development of more potent inhibitors of cytochrome P450 enzymes, as well as the development of compounds that can interact with other proteins and receptors. In addition, future research may focus on the development of new drugs and pharmaceuticals that incorporate IMES as a key component. Finally, future research may focus on the development of new ways to synthesize IMES, as well as new methods to study its biochemical and physiological effects.

properties

IUPAC Name

1-propan-2-ylsulfonyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLPUDQMCNCYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Reactant of Route 2
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Reactant of Route 3
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Reactant of Route 4
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Reactant of Route 5
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Reactant of Route 6
1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-

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